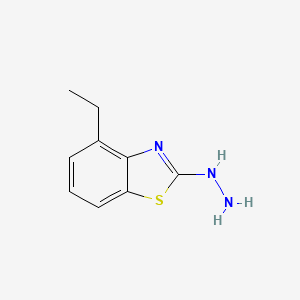

4-Ethyl-2-hydrazino-1,3-benzothiazole

Beschreibung

Historical and Contemporary Significance of Benzothiazole (B30560) Core Structures in Organic and Medicinal Chemistry

Benzothiazole, a heterocyclic compound consisting of a benzene (B151609) ring fused to a thiazole (B1198619) ring, and its derivatives are of significant interest in the fields of organic and medicinal chemistry. nih.govbibliomed.org This bicyclic system is aromatic, which contributes to its relative stability and allows for various functionalization reactions. bibliomed.org The benzothiazole scaffold is a core component of numerous natural and synthetic molecules with a wide range of biological activities. bibliomed.orgbenthamscience.com

Historically, benzothiazoles have been utilized in industrial applications, such as vulcanization accelerators. bibliomed.org However, their primary importance today lies in their medicinal properties. tandfonline.com The unique structural features of the benzothiazole ring have made it a "privileged structure" in drug discovery, meaning it is a recurring motif in biologically active compounds. bibliomed.org

In contemporary medicinal chemistry, benzothiazole derivatives have been extensively investigated and developed as therapeutic agents for a multitude of conditions. These compounds have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, antidiabetic, antiviral, and antioxidant properties. nih.govbenthamscience.com The versatility of the benzothiazole core allows for substitutions at various positions, particularly at the C-2 and C-6 positions, which has been shown to significantly influence its biological activity. benthamscience.com Several drugs incorporating the benzothiazole motif are in clinical use, such as Riluzole for amyotrophic lateral sclerosis and Pramipexole for Parkinson's disease, highlighting the therapeutic relevance of this chemical class. crimsonpublishers.com The ongoing research into novel benzothiazole derivatives continues to yield compounds with enhanced biological activities and potential for new therapeutic applications. benthamscience.comcrimsonpublishers.com

Overview of the Hydrazino-Benzothiazole Subclass: Synthetic Accessibility and Versatility

Within the diverse family of benzothiazole derivatives, the hydrazino-benzothiazole subclass represents a particularly versatile and synthetically accessible group of compounds. 2-Hydrazinobenzothiazoles, including the specific compound 4-Ethyl-2-hydrazino-1,3-benzothiazole, are characterized by a hydrazine (B178648) group (-NHNH2) attached to the second position of the benzothiazole ring system. This subclass serves as a crucial intermediate in the synthesis of a wide array of other heterocyclic compounds. pubcompare.ai

The synthesis of 2-hydrazinobenzothiazoles is generally straightforward and can be achieved through several established methods. A common approach involves the reaction of 2-mercaptobenzothiazole (B37678) with hydrazine hydrate (B1144303). researchgate.netresearchgate.net Another widely used method is the exchange amination of 2-aminobenzothiazoles with a mixture of hydrazine and hydrazine hydrochloride. tandfonline.com This accessibility makes them readily available starting materials for further chemical transformations.

The synthetic versatility of hydrazino-benzothiazoles stems from the reactivity of the hydrazine moiety. This functional group can readily undergo condensation reactions with various electrophiles, such as aldehydes, ketones, and acid anhydrides, to form hydrazones and other derivatives. chemicalpapers.comresearchgate.net These reactions provide a convenient route to a vast library of more complex molecules with diverse biological activities. For instance, hydrazones derived from 2-hydrazinobenzothiazoles have been shown to possess significant antimicrobial and antioxidant properties. researchgate.netpsu.edu The ability of the hydrazine group to act as a nucleophile also allows for its participation in cyclization reactions to form fused heterocyclic systems, further expanding the chemical space accessible from this subclass. The reactivity and stability of the hydrazino-benzothiazole core make it a valuable building block in the design and synthesis of novel compounds with potential therapeutic applications. pubcompare.aichemimpex.com

Data on 4-Ethyl-2-hydrazino-1,3-benzothiazole and Related Compounds

Table 1: Physicochemical Properties of 4-Ethyl-2-hydrazino-1,3-benzothiazole

| Property | Value |

| Molecular Formula | C9H11N3S |

| Molecular Weight | 193.27 g/mol |

| CAS Number | 872696-01-0 |

This data is based on the general properties of the compound and may vary based on the specific supplier and purity.

Table 2: Spectroscopic Data for Related 2-Hydrazinobenzothiazole (B1674376) Derivatives

| Spectroscopic Technique | Characteristic Peaks/Signals | Reference |

| FT-IR (cm⁻¹) | ~3340 (asym NH₂ str.), ~3230 (sym NH₂ str.), ~3100 (NH str.), ~1580 (C=N str.) | researchgate.netchemicalpapers.com |

| ¹H-NMR (ppm) | Aromatic protons (multiplet, ~6.8-7.9), NH₂ protons (singlet), NH proton (singlet) | researchgate.netchemicalpapers.com |

| ¹³C-NMR (ppm) | Aromatic carbons, C=N carbon (~157) | researchgate.net |

Note: Specific peak positions for 4-Ethyl-2-hydrazino-1,3-benzothiazole may vary. The data presented is a generalization based on similar structures.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-ethyl-1,3-benzothiazol-2-yl)hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3S/c1-2-6-4-3-5-7-8(6)11-9(12-10)13-7/h3-5H,2,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNZGZZYSWJVHQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)SC(=N2)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701299102 | |

| Record name | 4-Ethyl-2-hydrazinylbenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701299102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872696-01-0 | |

| Record name | 4-Ethyl-2-hydrazinylbenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=872696-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethyl-2-hydrazinylbenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701299102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Ethyl 2 Hydrazino 1,3 Benzothiazole and Its Analogues

Synthetic Routes to Key Benzothiazole (B30560) Precursors

The creation of the benzothiazole ring system is the foundational step in synthesizing the target compounds. Several reliable methods are employed to build this heterocyclic structure, often starting from readily available aniline (B41778) derivatives.

Cyclocondensation Approaches from Substituted Anilines

A prevalent strategy for forming the benzothiazole core is the cyclocondensation of substituted anilines. researchgate.netindexcopernicus.com This approach often involves reacting an aniline derivative with a thiocyanate (B1210189) salt in the presence of a catalyst. For instance, the oxidative cyclization of thioureas, derived from anilines, is a well-established route. tandfonline.com The Hugershoff reaction, a classic example, demonstrates the conversion of arylthioureas into 2-aminobenzothiazoles. tandfonline.com

One common method involves the reaction of a p-substituted aniline with potassium thiocyanate, catalyzed by bromine, to yield a 2-amino-6-substituted benzothiazole. researchgate.netindexcopernicus.com Similarly, 4-substituted anilines can be reacted with potassium thiocyanate and then subjected to oxidative cyclization with bromine to produce 2-amino-6-substituted-carbonyl benzothiazoles. researchgate.net The use of different catalysts and reaction conditions allows for the synthesis of a diverse range of substituted 2-aminobenzothiazoles. For example, sulfuric acid has been used to catalyze the cyclization of p-substituted anilines with sodium thiocyanate. researchgate.netindexcopernicus.com

The following table summarizes various cyclocondensation reactions for the synthesis of substituted 2-aminobenzothiazoles:

| Substituted Aniline | Reagents | Catalyst | Product | Reference |

| p-Substituted aniline | Potassium thiocyanate | Bromine | 2-Amino-6-substituted benzothiazole | researchgate.netindexcopernicus.com |

| 4-Substituted anilines | Potassium thiocyanate, Bromine | - | 2-Aminobenzothiazole-6-carboxylic acid and 2-amino-6-substituted-carbonyl benzothiazoles | researchgate.net |

| 3-Chloro-4-fluoroaniline | Potassium thiocyanate | Bromine | 2-Amino-6-fluoro-7-chlorobenzothiazole | researchgate.net |

| p-Substituted aniline | Sodium thiocyanate | Sulfuric acid | 2-Amino-6-substituted benzothiazole | researchgate.netindexcopernicus.com |

Conversion of 2-Mercaptobenzothiazole (B37678) to Hydrazino Derivatives

Another important precursor, 2-mercaptobenzothiazole, can be effectively converted to the corresponding hydrazino derivative. This transformation is typically achieved through a nucleophilic substitution reaction with hydrazine (B178648) hydrate (B1144303). researchgate.netresearchgate.net The reaction involves refluxing 2-mercaptobenzothiazole with hydrazine hydrate, leading to the displacement of the mercapto group and the formation of 2-hydrazinobenzothiazole (B1674376) with the concurrent release of hydrogen sulfide. researchgate.net

This method has been utilized for the synthesis of various 2-hydrazinobenzothiazole derivatives. For example, reacting 2-mercaptobenzothiazole with 80% hydrazine hydrate under reflux conditions has been reported to produce 2-hydrazinobenzothiazole. researchgate.netsemanticscholar.org This resulting 2-hydrazinobenzothiazole can then be used as a key intermediate for further functionalization. researchgate.netsemanticscholar.org

Strategies Involving 2-Aminobenzothiazole (B30445) Intermediates

2-Aminobenzothiazoles serve as versatile intermediates in the synthesis of 2-hydrazino-1,3-benzothiazole and its analogues. A primary method for their conversion is through exchange amination with hydrazine. tandfonline.comgoogle.com This process involves reacting a 2-aminobenzothiazole with a mixture of hydrazine and hydrazine hydrochloride in a high-boiling solvent like ethylene (B1197577) glycol at elevated temperatures (130-140°C). tandfonline.com This approach has been shown to provide excellent yields of the corresponding 2-hydrazinobenzothiazoles. tandfonline.com

The reaction conditions can be tailored for different substituted 2-aminobenzothiazoles. For instance, the synthesis of 2-hydrazino-6-fluorobenzothiazole involves refluxing 6-fluoro-1,3-benzothiazol-2-amine with hydrazine hydrate in the presence of concentrated hydrochloric acid and ethylene glycol. sphinxsai.com Similarly, 2-hydrazino-6-methylbenzothiazole can be prepared by reacting 2-amino-6-methylbenzothiazole (B160888) with hydrazine hydrate. nih.gov

The following table provides examples of the conversion of 2-aminobenzothiazoles to their hydrazino derivatives:

| 2-Aminobenzothiazole Derivative | Reagents | Conditions | Product | Yield | Reference |

| 2-Aminobenzothiazole | 85% Hydrazine hydrate, Hydrazine monohydrochloride | Ethylene glycol, 140°C, 2 hours | 2-Hydrazinobenzothiazole | 90.6% | google.com |

| 4-Methyl-2-aminobenzothiazole | 85% Hydrazine hydrate, Acetic acid | Ethylene glycol, 126°C, 3 hours | 4-Methyl-2-hydrazinobenzothiazole | - | google.com |

| 4-Chloro-2-aminobenzothiazole | 85% Hydrazine hydrate, Concentrated HCl | Diethylene glycol monomethyl ether, 110-120°C, 22 hours | 4-Chloro-2-hydrazinobenzothiazole | 78% | google.com |

| 6-Fluoro-1,3-benzothiazol-2-amine | Hydrazine hydrate, Concentrated HCl | Ethylene glycol, Reflux, 3 hours | 2-Hydrazino-6-fluorobenzothiazole | - | sphinxsai.com |

| 2-Amino-6-methylbenzothiazole | Hydrazine hydrate | - | 2-Hydrazino-6-methylbenzothiazole | 43% | nih.gov |

Utilization of 2-(Chloromethyl)benzothiazole Precursors

The use of 2-(chloromethyl)benzothiazole as a precursor offers another synthetic route. This intermediate can be prepared through the condensation of 2-aminothiophenol (B119425) with chloroacetyl chloride. mdpi.com One efficient method involves microwave irradiation of the reactants in acetic acid, which significantly reduces the reaction time and improves the yield. mdpi.comchemicalbook.com The resulting 2-(chloromethyl)benzothiazole can then undergo further reactions to introduce the desired hydrazino functionality.

Selective Introduction and Functionalization of the Hydrazino Moiety

Once the benzothiazole core is established, the next critical step is the introduction and potential functionalization of the hydrazino group. This moiety is key to the chemical properties and further reactivity of the target compounds.

Direct Hydrazinolysis and Substitution Reactions

Direct hydrazinolysis is a widely employed and effective method for introducing the hydrazino group onto the benzothiazole ring. This typically involves a nucleophilic substitution reaction where a suitable leaving group at the 2-position of the benzothiazole is displaced by hydrazine.

As previously mentioned, 2-mercaptobenzothiazole can be converted to 2-hydrazinobenzothiazole by refluxing with hydrazine hydrate. researchgate.netresearchgate.net This reaction proceeds via a nucleophilic attack of hydrazine on the C-2 carbon of the benzothiazole ring, leading to the elimination of a thiol group. researchgate.net

Similarly, 2-aminobenzothiazoles can undergo an exchange amination reaction with hydrazine, often in the presence of an acid catalyst, to yield 2-hydrazinobenzothiazoles. tandfonline.comgoogle.com This method is particularly useful due to the general availability of 2-aminobenzothiazoles. tandfonline.com The reaction of 2-aminobenzothiazoles with a hydrazine-hydrazine hydrochloride mixture in ethylene glycol has proven to be a high-yield procedure. tandfonline.com

The hydrazino group, once introduced, can be further functionalized. For example, 2-hydrazinobenzothiazole can react with various aldehydes and ketones to form Schiff bases. nih.govacs.org It can also react with dicarboxylic acid anhydrides to produce N'-substituted monohydrazides of dicarboxylic acids. chemicalpapers.com These derivatives can then undergo further cyclization reactions. chemicalpapers.com For instance, condensation of 2-hydrazinobenzothiazole with 2,2-bithiophene-5-carboxaldehyde yields a functionalized Schiff base. nih.gov

The following table summarizes various direct hydrazinolysis and subsequent functionalization reactions:

| Starting Material | Reagents | Product | Reference |

| 2-Mercaptobenzothiazole | Hydrazine hydrate (80%) | 2-Hydrazinobenzothiazole | researchgate.netsemanticscholar.org |

| 2-Aminobenzothiazole | Hydrazine hydrate, Hydrazine hydrochloride | 2-Hydrazinobenzothiazole | tandfonline.com |

| 2-Hydrazinobenzothiazole | 2,2-Bithiophene-5-carboxaldehyde, H₂SO₄ | 2-(2-([2,2′-bithiophen]-5-ylmethylene)hydrazinyl)benzothiazole | nih.gov |

| 2-Hydrazino-6-fluorobenzothiazole | Substituted acetophenones, Glacial acetic acid | 2-Substituted hydrazino-6-fluoro-1,3-benzothiazole derivatives | sphinxsai.com |

| 2-Hydrazino-6-methylbenzothiazole | Substituted acetophenones, Glacial acetic acid | 2-(o, p-Substituted Acetophenones) Hydrazine Analogs | nih.gov |

Regioselective Alkylation and Arylation Strategies for Substituents (e.g., Ethyl Group)

The introduction of an ethyl group at the 4-position of the 2-hydrazino-1,3-benzothiazole scaffold is typically not achieved by direct alkylation of the pre-formed benzothiazole ring. Instead, the regioselectivity is strategically controlled by utilizing a precursor that already contains the ethyl group in the desired position. The most common and established method involves the synthesis of the benzothiazole ring from a correspondingly substituted aniline.

For the synthesis of 4-Ethyl-2-hydrazino-1,3-benzothiazole, the key starting material is 3-ethylaniline. The synthesis proceeds via the formation of 4-ethyl-2-aminobenzothiazole, which is then converted to the target hydrazino compound. The classical method for forming the 2-aminobenzothiazole ring is the Hugershoff reaction or a variation thereof, which involves the oxidative cyclization of an arylthiourea. A more direct approach, known as the Hugershoff-Jacobson synthesis, treats the substituted aniline with a thiocyanate salt in the presence of an oxidizing agent like bromine. nih.govnih.gov

The reaction mechanism involves the in situ thiocyanation of the aniline at the position para to the amino group. If the para position is blocked, thiocyanation occurs at the ortho position. For 3-ethylaniline, the ortho position (relative to the amino group) is activated, leading to the formation of the 4-ethyl-2-aminobenzothiazole intermediate with high regioselectivity. nih.gov This precursor-based strategy is fundamental for controlling the substitution pattern on the benzene (B151609) ring portion of the benzothiazole system.

Recent advances have explored direct C-H functionalization of the benzothiazole core using transition-metal or photoredox catalysis, which can provide alternative routes for alkylation. acs.orgrsc.org For instance, visible-light-induced photocatalysis has been shown to achieve direct C-H alkylation of 2,1,3-benzothiadiazole, showing a preference for the 4-position. acs.org However, the synthesis of specific isomers like 4-ethyl-2-hydrazino-1,3-benzothiazole predominantly relies on the established cyclization of pre-substituted anilines.

| Starting Aniline | Major 2-Aminobenzothiazole Product | Reference |

|---|---|---|

| 3-Ethylaniline | 4-Ethyl-2-aminobenzothiazole | Analogous to nih.gov |

| 3-Methylaniline (m-Toluidine) | 4-Methyl-2-aminobenzothiazole | google.com |

| 4-Methylaniline (p-Toluidine) | 6-Methyl-2-aminobenzothiazole | nih.gov |

| 4-Bromoaniline | 6-Bromo-2-aminobenzothiazole | nih.gov |

| 3-Hydroxy-4-aminobenzoic acid methyl ester | Methyl 2-amino-5-hydroxybenzo[d]thiazole-6-carboxylate | nih.gov |

Methodological Advancements in Reaction Optimization for Yield and Purity

The conversion of a 2-substituted benzothiazole into its 2-hydrazino analogue is a critical step that has been the subject of significant optimization to improve reaction efficiency and product quality. The two primary precursors for this transformation are 2-aminobenzothiazoles or 2-mercaptobenzothiazoles.

The most common method involves the reaction of a 2-aminobenzothiazole analogue with hydrazine hydrate. nih.gov Early procedures often utilized high-boiling point solvents like ethylene glycol and required elevated temperatures (reflux) for several hours, sometimes with the addition of concentrated hydrochloric acid to facilitate the reaction. google.com While effective, these conditions can be harsh and energy-intensive.

Advancements have focused on creating more sustainable and efficient processes. One such improvement involves using water as a reaction medium instead of organic solvents, which simplifies post-reaction work-up and reduces environmental impact. google.com To achieve the necessary high temperatures in an aqueous system, inorganic salts can be added to elevate the boiling point. Another refined approach avoids the direct use of large excesses of hydrazine hydrate by first converting the 2-aminobenzothiazole into a diazonium salt. This intermediate is then reduced using agents like stannous chloride or a sulfite, leading to the formation of the hydrazino group with high purity and yield. google.com

An alternative synthetic route starts from 2-mercaptobenzothiazole derivatives. These compounds can be converted to 2-hydrazinobenzothiazoles by nucleophilic substitution, where the mercapto group is displaced by hydrazine upon refluxing. researchgate.netsemanticscholar.org This method provides a high-yielding pathway to the desired products.

Purification of the final 2-hydrazinobenzothiazole product is typically achieved through recrystallization from a suitable solvent, most commonly ethanol (B145695), which effectively removes unreacted starting materials and by-products to yield a product of high purity. chemicalpapers.com

| Precursor | Reagents & Catalysts | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2-Aminobenzothiazole derivative | Hydrazine hydrate, conc. HCl | Ethylene glycol | Reflux, 3 hours | Not specified | Analogous to google.com |

| 2-Mercaptobenzothiazole | Hydrazine hydrate (80%) | None (neat), then Ethanol | Reflux, 4 hours | 92% | researchgate.netsemanticscholar.org |

| 2-Aminobenzothiazole derivative | 1. NaNO₂, HCl 2. SnCl₂/HCl or Sulfite | Water | 0-5°C then reduction | High (>99% purity) | google.com |

| 2-Aminobenzothiazole | Hydrazine hydrate | Ethanol | Reflux | Not specified | nih.gov |

| 2-Hydrazinobenzothiazole | Dicarboxylic acid anhydrides | Ethanol (96%) | Heating, then cooling | 70-88% | chemicalpapers.com |

Comprehensive Analysis of Chemical Reactivity and Derivative Functionalization of 4 Ethyl 2 Hydrazino 1,3 Benzothiazole Analogues

Nucleophilic Condensation Reactions

The hydrazine (B178648) group at the 2-position of the benzothiazole (B30560) ring is a potent nucleophile, readily participating in condensation reactions with various electrophiles. These reactions are fundamental to the synthesis of a vast number of derivatives, including hydrazones, Schiff bases, and various fused heterocyclic systems.

Formation of Hydrazone and Schiff Base Derivatives

The reaction of 2-hydrazinobenzothiazole (B1674376) analogues with aldehydes and ketones is a cornerstone of their functionalization. This condensation reaction typically proceeds under mild conditions, often in a suitable solvent like ethanol (B145695), to yield the corresponding hydrazones. researchgate.net These hydrazones are stable compounds and serve as crucial intermediates for further synthetic transformations. For instance, the reaction of 2-hydrazinobenzothiazole with aromatic aldehydes can produce azomethines, which can then be further cyclized. researchgate.net

Similarly, Schiff bases can be formed, although the term is often used interchangeably with hydrazones in this context. The formation of these C=N double bonds is a high-yield reaction and provides a modular approach to introduce a wide variety of substituents, thereby tuning the electronic and steric properties of the final molecule. The resulting hydrazone and Schiff base derivatives have been investigated for their biological activities.

Table 1: Examples of Hydrazone and Schiff Base Formation

| Reactant 1 | Reactant 2 | Product Type | Reference |

| 2-Hydrazinobenzothiazole | Aromatic Aldehydes | Hydrazone/Azomethine | researchgate.net |

| 6-Bromo-2-hydrazino-1,3-benzothiazole (B1332802) | Ketones/Aldehydes | Hydrazone | |

| 2-Hydrazinobenzothiazole | Phthalic Anhydride (B1165640) | Pyridazinone/Phthalazinone | researchgate.net |

Cycloaddition and Annulation Reactions for Fused Heterocyclic Systems

The bifunctional nature of 2-hydrazinobenzothiazoles, possessing both a nucleophilic hydrazine group and an endocyclic nitrogen atom, makes them ideal precursors for cycloaddition and annulation reactions. These reactions lead to the formation of fused heterocyclic systems, which are of significant interest in drug discovery.

A prominent and well-studied transformation of 2-hydrazinobenzothiazoles is their cyclization to form the tricyclic smolecule.comnih.govtriazolo[3,4-b]benzothiazole system. researchgate.netresearchgate.net This scaffold is a key structural motif in various biologically active compounds. researchgate.netacs.orgnih.gov The synthesis can be achieved through several routes, often involving the reaction of the 2-hydrazinobenzothiazole with a one-carbon electrophile.

Common reagents for this cyclization include formic acid, carbon disulfide, and various acid chlorides. researchgate.netnih.govnih.gov For example, refluxing 2-hydrazinobenzothiazole with formic acid leads to the formation of the parent smolecule.comnih.govtriazolo[3,4-b]benzothiazole. nih.govnih.gov The reaction with carbon disulfide in an alkaline medium yields the corresponding 3-thiol derivative, which can be further functionalized. researchgate.netresearchgate.net Similarly, reaction with benzoyl chloride or acetic anhydride can lead to the formation of 3-phenyl or 3-methyl substituted triazolobenzothiazoles, respectively. researchgate.net

Table 2: Reagents for the Synthesis of smolecule.comnih.govTriazolo[3,4-b]benzothiazoles

| 2-Hydrazinobenzothiazole Analogue | Reagent | Product | Reference |

| 2-Hydrazino-1,3-benzothiazole | Formic Acid | smolecule.comnih.govTriazolo[3,4-b]benzothiazole | nih.govnih.gov |

| 2-Hydrazino-1,3-benzothiazole | Carbon Disulfide/KOH | smolecule.comnih.govTriazolo[3,4-b]benzothiazole-3-thiol | researchgate.netresearchgate.net |

| 2-Hydrazino-1,3-benzothiazole | Benzoyl Chloride | 3-Phenyl- smolecule.comnih.govtriazolo[3,4-b]benzothiazole | researchgate.net |

| 2-Hydrazino-1,3-benzothiazole | Acetic Anhydride | 3-Methyl- smolecule.comnih.govtriazolo[3,4-b]benzothiazole | researchgate.net |

The versatile hydrazine moiety of 2-hydrazinobenzothiazoles also allows for the construction of other nitrogen-containing heterocycles, most notably pyrazoles. The synthesis of pyrazoles typically involves the reaction of a hydrazine with a 1,3-dicarbonyl compound. youtube.com In the context of 2-hydrazinobenzothiazoles, reaction with reagents like ethyl acetoacetate (B1235776) or acetylacetone (B45752) leads to the formation of pyrazole-fused or pyrazole-substituted benzothiazoles. nih.govresearchgate.net

The Knorr pyrazole (B372694) synthesis, a classic method, involves the condensation of a hydrazine with a β-ketoester. youtube.com This methodology has been applied to 2-hydrazinobenzothiazoles to create novel hybrid molecules. nih.gov For instance, the reaction of 2-hydrazinobenzothiazole with ethyl acetoacetate can yield a benzothiazolo-pyrazolone derivative. nih.gov Furthermore, these compounds can serve as building blocks for more complex structures, such as 2-aminonicotine nitrile derivatives bearing a benzothiazole motif. nih.gov The synthesis of pyrazolines from 2-hydrazinobenzothiazole derivatives has also been reported. researchgate.net

Electrophilic and Nucleophilic Substitution Reactions on the Benzothiazole Ring System

While the hydrazine group is the primary site of reactivity, the benzothiazole ring itself can undergo substitution reactions, although this is less common compared to the reactions of the hydrazine moiety. The electronic nature of the benzothiazole ring, with its fused aromatic and heteroaromatic components, influences the position of substitution.

Electrophilic substitution is predicted to occur preferentially at the 4- and 6-positions of the benzothiazole ring due to the electronic influence of the thiazole (B1198619) ring. However, specific examples involving 4-ethyl-2-hydrazino-1,3-benzothiazole are not extensively documented in the provided search results.

Nucleophilic substitution reactions are more prevalent, particularly on substituted benzothiazole rings. For example, in chloro-substituted benzothiazoles, the chlorine atoms can be displaced by nucleophiles, allowing for the introduction of various functional groups. smolecule.com This provides a pathway to further diversify the chemical space of these compounds. For instance, 6-bromo-2-hydrazino-1,3-benzothiazole can undergo nucleophilic substitution where the bromine atom is replaced by other functional groups.

Redox Transformations of the Hydrazine Functionality

The hydrazine group in 2-hydrazinobenzothiazole analogues is susceptible to both oxidation and reduction, offering another avenue for chemical modification.

Oxidation of the hydrazine group can lead to various products depending on the oxidizing agent and reaction conditions. smolecule.com For instance, oxidation can yield corresponding oxides. smolecule.com

Reduction of the hydrazine functionality can lead to the formation of amines or other reduced derivatives. smolecule.com These transformations can be useful for creating compounds with different electronic and biological properties.

Derivatization via Thiocarbamide and Related Linkages

The formation of thiocarbamide (thiourea) and related derivatives from 2-hydrazinobenzothiazole analogues typically proceeds through the reaction of the corresponding 2-aminobenzothiazole (B30445) with an appropriate isothiocyanate. The 2-hydrazino group can be readily converted to an amino group, or in some cases, react directly. The nucleophilic nitrogen of the benzothiazole derivative attacks the electrophilic carbon of the isothiocyanate, leading to the formation of a thiourea (B124793) linkage.

A common synthetic route involves the reaction of a substituted 2-aminobenzothiazole with a phenyl isothiocyanate in a suitable solvent, such as ethanol, often under reflux conditions. nih.gov This methodology has been successfully applied to a variety of 4- and 6-substituted 2-aminobenzothiazoles to produce N-substituted thioureas. nih.gov These resulting thiourea derivatives can be further cyclized, for instance, by reacting with malonic acid in the presence of acetyl chloride to form thiobarbituric acids. nih.gov

Table 1: Synthesis of Thiourea Derivatives from Substituted 2-Aminobenzothiazoles

| Starting Material | Reagent | Product | Reference |

| 4-Methyl-2-aminobenzothiazole | Phenylisothiocyanate | N-(4-Methyl-1,3-benzothiazol-2-yl)-N'-phenylthiourea | nih.gov |

| 6-Methyl-2-aminobenzothiazole | Phenylisothiocyanate | N-(6-Methyl-1,3-benzothiazol-2-yl)-N'-phenylthiourea | nih.gov |

| 6-Nitro-2-aminobenzothiazole | Ethylisocyanate | N-(6-Nitro-1,3-benzothiazol-2-yl)-N'-ethylurea | nih.gov |

It is anticipated that 4-Ethyl-2-hydrazino-1,3-benzothiazole, after conversion to its 2-amino analogue, would react similarly with a range of aryl and alkyl isothiocyanates to yield the corresponding N-(4-Ethyl-1,3-benzothiazol-2-yl)-N'-substituted thioureas.

Acylation and Amidation Reactions

The nucleophilic hydrazino group of 2-hydrazinobenzothiazole and its derivatives is readily susceptible to acylation and amidation, forming stable hydrazide derivatives. These reactions are fundamental in building more complex molecular architectures based on the benzothiazole scaffold.

Acylation can be achieved using various acylating agents, such as carboxylic acid anhydrides, acyl chlorides, or esters. For instance, the reaction of 2-hydrazinobenzothiazole with dicarboxylic acid anhydrides in ethanol leads to the formation of N'-benzothiazolyl-substituted monohydrazides of dicarboxylic acids. These products can subsequently be cyclized and acetylated upon treatment with acetic anhydride.

A series of new benzothiazole hydrazide derivatives have been synthesized by reacting 2-hydrazinobenzothiazole with various esters derived from amino acids and carboxylic acids in absolute ethanol. researchgate.netnih.gov This reaction proceeds via nucleophilic acyl substitution, where the hydrazino group attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the alcohol and the formation of an amide (hydrazide) bond. researchgate.netnih.gov

Furthermore, 6-substituted 2-aminobenzothiazoles have been shown to react with ethyl chloroacetate, followed by treatment with hydrazine hydrate (B1144303), to afford the corresponding acetohydrazides. nih.gov These can then be condensed with aldehydes to form benzylideneacetohydrazides, which are amenable to further acylation. nih.gov

Table 2: Synthesis of Hydrazide Derivatives from 2-Hydrazinobenzothiazole

| Starting Material | Reagent | Product | Reference |

| 2-Hydrazinobenzothiazole | Ethyl Ester of Glycine | 2-(Benzothiazol-2-yl)hydrazide of Glycine | researchgate.netnih.gov |

| 2-Hydrazinobenzothiazole | Ethyl Ester of Alanine | 2-(Benzothiazol-2-yl)hydrazide of Alanine | researchgate.netnih.gov |

| 2-Hydrazinobenzothiazole | Ethyl Ester of Benzoic Acid | N'-Benzoyl-2-hydrazinobenzothiazole | researchgate.netnih.gov |

Based on these established precedents, 4-Ethyl-2-hydrazino-1,3-benzothiazole is expected to readily undergo acylation and amidation reactions with a variety of acylating agents to produce a diverse range of N-acyl and N-amido derivatives.

State of the Art Spectroscopic and Analytical Characterization Techniques for Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl group protons (a triplet for the methyl group and a quartet for the methylene (B1212753) group), the aromatic protons on the benzothiazole (B30560) ring, and the protons of the hydrazino group. The chemical shifts (δ) are influenced by the electronic environment of each proton. The aromatic protons would appear in the downfield region, typically between 7.0 and 8.0 ppm, with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring. researchgate.netchemicalbook.com The hydrazino group protons (NH and NH₂) would likely appear as broad singlets that are exchangeable with deuterium (B1214612) oxide (D₂O).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in 4-Ethyl-2-hydrazino-1,3-benzothiazole would give a distinct signal. The spectrum would feature signals for the two carbons of the ethyl group, the carbons of the benzene ring, and the carbons of the thiazole (B1198619) ring. The C2 carbon, attached to the hydrazino group, is expected to have a characteristic chemical shift. mdpi.com The chemical shifts of the aromatic carbons would be influenced by the ethyl substituent. mdpi.com

Predicted ¹H and ¹³C NMR Data for 4-Ethyl-2-hydrazino-1,3-benzothiazole

| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

| Ethyl -CH₃ | Triplet | ~13-15 |

| Ethyl -CH₂ | Quartet | ~20-25 |

| Aromatic-H | Multiplet (7.0-8.0) | ~110-155 |

| Hydrazino-NH/NH₂ | Broad Singlet | - |

| Benzothiazole C2 | - | ~165-170 |

| Benzothiazole C4 | - | ~135-140 |

| Other Benzothiazole Carbons | - | ~115-130 |

Note: The predicted data is based on the analysis of analogous compounds.

Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of 4-Ethyl-2-hydrazino-1,3-benzothiazole is expected to exhibit characteristic absorption bands corresponding to its various functional moieties. degres.euresearchgate.netmdpi.comkuleuven.bearabjchem.orgresearchgate.netarabjchem.org

Key expected vibrational frequencies include:

N-H stretching: The hydrazino group will show characteristic stretching vibrations in the region of 3100-3400 cm⁻¹.

C-H stretching: Aromatic C-H stretching bands are anticipated around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the ethyl group will appear in the 2850-2960 cm⁻¹ range.

C=N stretching: The carbon-nitrogen double bond within the thiazole ring typically absorbs in the region of 1600-1650 cm⁻¹.

C=C stretching: Aromatic ring C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ range.

C-N stretching: The stretching vibration of the C-N bond is likely to be observed around 1250-1350 cm⁻¹.

C-S stretching: The presence of the thiazole ring will give rise to C-S stretching vibrations, which are typically weaker and found in the fingerprint region.

Characteristic FTIR Absorption Bands for 4-Ethyl-2-hydrazino-1,3-benzothiazole

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H stretch (Hydrazino) | 3100-3400 |

| C-H stretch (Aromatic) | 3000-3100 |

| C-H stretch (Aliphatic) | 2850-2960 |

| C=N stretch (Thiazole) | 1600-1650 |

| C=C stretch (Aromatic) | 1450-1600 |

| C-N stretch | 1250-1350 |

Note: The predicted data is based on the analysis of analogous compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 4-Ethyl-2-hydrazino-1,3-benzothiazole, typically recorded in a suitable solvent like ethanol (B145695) or methanol, is expected to show absorption bands corresponding to π → π* and n → π* transitions within the benzothiazole ring system and the hydrazino group. matrixscientific.comresearchgate.net The benzothiazole moiety itself is a known chromophore. The presence of the hydrazino and ethyl groups as auxochromes will influence the wavelength and intensity of these absorptions. Generally, benzothiazole derivatives exhibit strong absorption bands in the UV region, often between 250 and 350 nm.

High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental formula of a compound. High-Resolution Mass Spectrometry (HRMS) provides a very precise mass measurement, allowing for the determination of the exact molecular formula. Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like 4-Ethyl-2-hydrazino-1,3-benzothiazole, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. researchgate.netmdpi.commdpi.com

For 4-Ethyl-2-hydrazino-1,3-benzothiazole (C₉H₁₁N₃S), the expected exact mass of the molecular ion [M]⁺ would be approximately 193.0674 g/mol . The ESI-MS spectrum would be expected to show a prominent peak at m/z 194.0752, corresponding to the [M+H]⁺ ion. The fragmentation pattern, if induced, would provide further structural information by showing the loss of fragments such as the ethyl group or parts of the hydrazino moiety.

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Single Crystal X-ray Diffraction (SC-XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While a crystal structure for 4-Ethyl-2-hydrazino-1,3-benzothiazole is not publicly available, data from the closely related compound, 2-hydrazinyl-4-methyl-1,3-benzothiazole, provides valuable insights into the expected solid-state structure. nih.gov

Predicted Crystallographic Parameters for 4-Ethyl-2-hydrazino-1,3-benzothiazole (based on the methyl analog)

| Parameter | Predicted Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c or similar |

| Key Interactions | N-H···N hydrogen bonding |

Note: The predicted data is based on the analysis of the analogous compound 2-hydrazinyl-4-methyl-1,3-benzothiazole. nih.gov

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a compound. This data is crucial for confirming the empirical and molecular formula of a newly synthesized compound. For 4-Ethyl-2-hydrazino-1,3-benzothiazole, with the molecular formula C₉H₁₁N₃S, the theoretical elemental composition can be calculated. arabjchem.orgarabjchem.org Experimental values obtained from an elemental analyzer should closely match these theoretical percentages to verify the purity and stoichiometry of the compound.

Theoretical Elemental Composition of C₉H₁₁N₃S

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon (C) | 12.01 | 9 | 108.09 | 55.93 |

| Hydrogen (H) | 1.01 | 11 | 11.11 | 5.75 |

| Nitrogen (N) | 14.01 | 3 | 42.03 | 21.75 |

| Sulfur (S) | 32.07 | 1 | 32.07 | 16.59 |

| Total | 193.30 | 100.00 |

Thermal Analysis (Thermogravimetric Analysis and Differential Scanning Calorimetry)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the physical and chemical properties of a substance as a function of temperature.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. This analysis can provide information about the thermal stability of 4-Ethyl-2-hydrazino-1,3-benzothiazole, including its decomposition temperature.

Differential Scanning Calorimetry (DSC): DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. This technique is used to determine thermal transitions such as melting point, glass transitions, and crystallization events. For a crystalline solid like 4-Ethyl-2-hydrazino-1,3-benzothiazole, a sharp endothermic peak corresponding to its melting point would be expected in the DSC thermogram.

Chromatographic Methods for Purity Assessment and Reaction Monitoring (TLC, HPLC)

Chromatographic techniques, particularly Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), are indispensable tools in synthetic chemistry for assessing the purity of compounds and for monitoring the progress of chemical reactions. In the context of the synthesis of 4-Ethyl-2-hydrazino-1,3-benzothiazole, these methods provide rapid and reliable insights into the reaction mixture, allowing for the identification of starting materials, intermediates, and the final product.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a widely used, simple, and cost-effective technique for qualitative analysis. It is particularly useful for monitoring the progress of a reaction by observing the disappearance of starting material spots and the appearance of product spots on a TLC plate. The purity of the synthesized 4-Ethyl-2-hydrazino-1,3-benzothiazole can also be preliminarily assessed by the presence of a single spot.

In the synthesis of related benzothiazole derivatives, such as 1,3-benzothiazole-2-yl-hydrazones, TLC has been employed to ascertain the purity of the compounds. researchgate.net Typically, silica (B1680970) gel G is used as the stationary phase, and various solvent systems can be employed as the mobile phase. researchgate.net For visualization of the spots, methods such as exposure to iodine vapors are common. researchgate.net

For compounds structurally similar to 4-Ethyl-2-hydrazino-1,3-benzothiazole, like other 2-hydrazinyl-1,3-thiazole derivatives, TLC is a standard method for monitoring reaction progress. In such cases, precoated silica gel 60F254 sheets are often utilized as the stationary phase, with common mobile phase systems including mixtures of ethyl acetate (B1210297) and n-hexane.

A representative, though not specific to the title compound, TLC protocol for a related compound is detailed in the table below.

Table 1: Illustrative TLC Conditions for Analysis of a Benzothiazole Derivative

| Parameter | Description |

| Stationary Phase | Silica Gel G |

| Mobile Phase | Toluene : Ethyl Acetate (8:2) |

| Detection | Iodine Vapors / UV Light (254 nm) |

| Rf Value | Not specifically reported for the title compound |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography offers a higher degree of resolution and is a quantitative method for determining the purity of a compound. For the final purity assessment of 4-Ethyl-2-hydrazino-1,3-benzothiazole, HPLC is the method of choice. It can provide a precise percentage of purity by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

While specific HPLC methods for 4-Ethyl-2-hydrazino-1,3-benzothiazole are not detailed in the readily available literature, general procedures for analogous benzothiazole compounds indicate that purities of up to 99.36% can be determined. The method typically involves a C18 column as the stationary phase and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, often run in a gradient mode.

The table below outlines a general HPLC method that could be adapted for the analysis of 4-Ethyl-2-hydrazino-1,3-benzothiazole, based on methods used for similar compounds.

Table 2: General HPLC Parameters for Purity Assessment of Benzothiazole Derivatives

| Parameter | Description |

| Stationary Phase | C18 reverse-phase column |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | Not specifically reported for the title compound |

The monitoring of the synthesis of 4-Ethyl-2-hydrazino-1,3-benzothiazole would involve taking aliquots from the reaction mixture at different time intervals and analyzing them by TLC or HPLC. The disappearance of the starting materials and the concurrent appearance and intensity increase of the product peak/spot would signify the progression of the reaction. Once the reaction is deemed complete, these chromatographic methods are crucial for guiding the purification process and for the final characterization of the pure compound.

Coordination Chemistry of 2 Hydrazinobenzothiazole Derivatives: Ligand Design and Metal Complexation

Ligand Properties and Coordination Versatility of Hydrazinobenzothiazole Scaffolds

The 2-hydrazinobenzothiazole (B1674376) framework is a privileged structure in coordination chemistry, primarily due to its potential to act as a multidentate ligand. semanticscholar.org These compounds are typically synthesized from 2-mercaptobenzothiazole (B37678) and hydrazine (B178648) hydrate (B1144303). semanticscholar.orgresearchgate.net The resulting scaffold can be readily modified, for instance by condensation with aldehydes or ketones, to form hydrazone derivatives, which expands its coordination capabilities. mtct.ac.inresearchgate.net

The 2-hydrazinobenzothiazole ligand and its derivatives possess several potential donor atoms, leading to versatile chelation behavior. The primary coordination sites are the nitrogen atoms of the hydrazino group and the endocyclic nitrogen atom of the benzothiazole (B30560) ring. mtct.ac.innih.gov

Hydrazone derivatives of 2-hydrazinobenzothiazole typically coordinate to metal ions in a bidentate or tridentate fashion. mtct.ac.inedu.krd

Bidentate Coordination: In its simplest form, the ligand can coordinate through the azomethine nitrogen (>C=N-) and the adjacent deprotonated hydrazinic nitrogen or the carbonyl oxygen in acylhydrazones. edu.krd

Tridentate Coordination: When the hydrazone is formed from an aldehyde or ketone containing an additional donor group (like a hydroxyl or pyridyl group), the ligand can act as a tridentate NNO or NNN donor. mtct.ac.inmdpi.com Coordination often involves the azomethine nitrogen, a deprotonated oxygen atom (from either an enolized amide or a phenolic group), and another nitrogen atom from the heterocyclic ring. mtct.ac.in

In the case of 4-Ethyl-2-hydrazino-1,3-benzothiazole, coordination is expected to primarily involve the exocyclic hydrazino nitrogen atoms and the endocyclic benzothiazole nitrogen. Upon condensation to form hydrazones, the azomethine nitrogen becomes a key donor site. The ligand typically exists in an amido form in the solid state but can tautomerize to the iminol form in solution, which facilitates coordination via deprotonation. mtct.ac.in

Table 1: Common Chelation Modes of Hydrazinobenzothiazole-Based Ligands

| Chelation Mode | Potential Donor Atoms Involved | Example Ligand Type |

| Bidentate | Azomethine Nitrogen, Carbonyl Oxygen | Acylhydrazone |

| Bidentate | Azomethine Nitrogen, Phenolic Oxygen | Salicylaldehyde (B1680747) Hydrazone |

| Tridentate | Pyridyl Nitrogen, Azomethine Nitrogen, Enolic Oxygen | Pyridyl-based Hydrazone |

| Tridentate | Heterocyclic Nitrogen, Azomethine Nitrogen, Hydrazinic Nitrogen | Hydrazone with additional N-donor |

Influence of Substituents on Ligand Field and Complex Stability

Substituents on the benzothiazole ring significantly influence the electronic properties of the ligand, which in turn affects the ligand field strength and the stability of the resulting metal complexes. The introduction of an electron-donating group (EDG) or an electron-withdrawing group (EWG) can alter the electron density at the coordination sites. nih.govresearchgate.net

The 4-ethyl group in 4-Ethyl-2-hydrazino-1,3-benzothiazole is an electron-donating alkyl group. Its presence is expected to increase the electron density on the benzothiazole ring system through a positive inductive effect (+I). nih.gov This enhanced electron density increases the Lewis basicity of the nitrogen donor atoms. A more basic ligand can form stronger coordinate bonds with metal ions, thereby increasing the thermodynamic stability of the complex. mdpi.com Studies on substituted salicylaldehyde hydrazones have shown that electron-donating substituents can modulate the properties of the molecule, including the strength of intramolecular hydrogen bonds, which is indicative of altered electronic distribution. researchgate.net

Conversely, electron-withdrawing groups, such as a nitro group (-NO2), decrease the electron density on the ligand, reduce the basicity of the donor atoms, and may lead to less stable complexes. nih.gov This tuning of electronic properties is a key strategy in designing ligands for specific applications in catalysis and materials science. nih.govresearchgate.net

Synthesis and Structural Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with 2-hydrazinobenzothiazole derivatives is generally straightforward. A common method involves the reaction of the ligand with a suitable metal salt (e.g., chlorides, acetates, or sulfates) in a solvent like ethanol (B145695) or methanol. mtct.ac.inchemistryjournal.net The mixture is often refluxed to ensure complete reaction, and the resulting complex precipitates upon cooling or adjustment of the pH. chemistryjournal.netnih.gov The stoichiometry of the reactants (metal-to-ligand ratio) can influence the structure of the final product, leading to either mononuclear or polynuclear complexes. nih.gov

Copper(II) complexes of hydrazone ligands have been extensively studied. mdpi.comechemcom.com The synthesis typically involves mixing the hydrazinobenzothiazole-derived ligand and a copper(II) salt, such as copper(II) acetate (B1210297) or copper(II) chloride, in a methanolic or ethanolic solution and refluxing the mixture. mtct.ac.inechemcom.com

The resulting Cu(II) complexes exhibit a variety of structural motifs, largely dependent on the specific ligand and reaction conditions. Common coordination geometries for Cu(II), a d⁹ ion, include distorted square-planar and square-pyramidal arrangements. echemcom.comnih.gov In some cases, octahedral geometry is observed. nih.gov For instance, X-ray diffraction studies of Cu(II) complexes with related hydrazone ligands have revealed distorted square pyramidal and octahedral coordination environments. nih.gov Binuclear copper(II) complexes can also form, where two copper centers are bridged by atoms from the ligand, such as phenolate (B1203915) oxygen atoms. mtct.ac.inmdpi.com

Table 2: Examples of Reported Copper(II) Hydrazone Complexes and Their Geometries

| Complex | Ligand | Coordination Geometry | Reference |

| [Cu(HL1)Br2] | 4-tert-butyl-N'-(1-(pyridin-2-yl)ethylidene)benzohydrazide | Distorted Square Pyramidal | nih.gov |

| [CuL2(HL2)]ClO4·0.5H2O | 4-bromo-N'-(pyridin-2-ylmethylene)benzohydrazide | Octahedral | nih.gov |

| [Cu2L2] | Methyl-5-(trifluoromethyl)pyrazol-3-yl-ketazine | Trigonal Bipyramidal (in DMSO adduct) | mdpi.com |

Nickel(II) Complexes: Synthesis and Geometric Arrangements

Nickel(II) complexes with hydrazone ligands derived from 2-hydrazinobenzothiazole are synthesized similarly to their copper counterparts, often by reacting a Ni(II) salt like nickel(II) acetate or nickel(II) chloride with the ligand in a 1:2 metal-to-ligand ratio. nih.govyoutube.com

Nickel(II), a d⁸ metal ion, is known for its ability to adopt various coordination geometries, most commonly square planar and octahedral. mdpi.com The specific geometry is influenced by the ligand field strength and steric factors. With hydrazone ligands, Ni(II) frequently forms stable, six-coordinate distorted octahedral complexes. mdpi.comnih.govresearchgate.net For example, a nickel(II) complex with a hydrazone derived from 4-acetylpyridine (B144475) and benzohydrazide (B10538) was found to have a distorted octahedral geometry. researchgate.net In other instances, depending on the ligand and ancillary ligands present, square planar or even trinuclear structures with bridging ligands have been reported. nih.gov

Table 3: Common Geometries of Nickel(II) Hydrazone Complexes

| Geometry | Description | Typical Ligand Type |

| Octahedral | Six-coordinate, often with two tridentate ligands or one ligand and solvent/anion coordination. mdpi.com | Tridentate Hydrazones |

| Square Planar | Four-coordinate, common for d⁸ ions with strong-field ligands. | Bidentate Hydrazones |

| Distorted Octahedral | A common arrangement due to the constraints of the chelating ligands. researchgate.net | Polydentate Hydrazones |

Platinum Group Metal (Ru, Pd, Pt) Complexes: Synthesis and Ligand Field Effects

Complexes of platinum group metals (PGMs) with hydrazone and benzothiazole-based ligands are of interest for their potential catalytic and medicinal applications. researchgate.netmdpi.com The synthesis of these complexes often requires specific conditions. For example, platinum(II) and palladium(II) complexes can be prepared from precursors like K2PtCl4 or by using solvate complexes as starting materials. unirioja.esnih.gov

Ruthenium (Ru): Ruthenium typically forms octahedral complexes in its +2 or +3 oxidation states. Organoruthenium(II) carbonyl complexes with hydrazone ligands have been characterized, demonstrating the versatility of this metal. researchgate.net

Palladium (Pd) and Platinum (Pt): As d⁸ metal ions, Pd(II) and Pt(II) predominantly form four-coordinate, square planar complexes. researchgate.netnih.gov The synthesis of binuclear Pt(II) complexes with phenylbenzothiazole and bridging pyrazolate ligands has been reported, which can be oxidized to form Pt(III)-Pt(III) metal-metal bonded species. unirioja.es The strong ligand field associated with these heavier transition metals can lead to distinct electronic and photophysical properties. unirioja.es The interaction with sulfur-donor ligands is particularly strong for Pt(II), which is a relevant consideration for ligands containing a thiazole (B1198619) ring. nih.gov

Other Metal Complexes (e.g., Silver, Vanadium)

The coordination chemistry of 2-hydrazinobenzothiazole and its derivatives extends beyond the more commonly studied transition metals to include complexes with silver (Ag) and vanadium (V).

Silver Complexes: Silver(I) complexes with hydrazone ligands derived from related heterocyclic systems have been synthesized and characterized. For instance, silver(I) complexes with chromone-derived hydrazones have been formed, where two neutral hydrazone ligands coordinate to the silver(I) center, with a nitrate (B79036) ion acting as a counter-ion. researchgate.net In these complexes, coordination typically occurs through the azomethine nitrogen. The infrared (IR) spectra of these silver(I) hydrazone complexes show a shift in the ν(C=N) vibration to a lower frequency compared to the free ligand, confirming the coordination of the azomethine nitrogen to the silver ion. researchgate.net Similarly, it is anticipated that 2-hydrazinobenzothiazole derivatives would coordinate to silver(I) primarily through the exocyclic hydrazino nitrogen atoms. The resulting complexes could exhibit various geometries, such as linear or tetrahedral, depending on the stoichiometry and the counter-ion involved.

Vanadium Complexes: Vanadium complexes, particularly those of oxovanadium(IV) and vanadium(V), with hydrazone ligands have been a subject of significant interest due to their potential biological activities. bldpharm.comresearchgate.net The reaction of vanadyl sulfate (B86663) with hydrazone ligands often results in the formation of oxovanadium(IV) complexes. These complexes can be monomeric or dimeric in nature. bldpharm.comnih.gov

In a typical square-pyramidal geometry for a monomeric oxovanadium(IV) complex, the hydrazone ligand coordinates to the vanadium center in the equatorial plane. pnrjournal.comresearchgate.net For example, the hydrazone ligand derived from 2-thiophene carboxaldehyde and nicotinic hydrazide forms a square-pyramidal oxovanadium(IV) complex. pnrjournal.com Dimeric structures can also form, sometimes involving bridging by sulfate ions or the organic ligand itself. nih.gov The coordination environment and the nature of the substituents on the hydrazone ligand play a crucial role in determining the final structure and properties of the vanadium complex. researchgate.net

Spectroscopic Investigations of Metal-Ligand Interactions (IR, UV-Vis, EPR)

Spectroscopic techniques are invaluable for elucidating the nature of the metal-ligand bonding in complexes of 2-hydrazinobenzothiazole derivatives.

Infrared (IR) Spectroscopy: IR spectroscopy provides direct evidence of ligand coordination. Key vibrational bands of the 2-hydrazinobenzothiazole ligand, such as the N-H stretching and bending frequencies of the hydrazine group and the C=N stretching of the benzothiazole ring, are monitored for shifts upon complexation. A shift in the ν(C=N) band is indicative of the involvement of the azomethine nitrogen in coordination. nih.govresearchgate.net The disappearance or shift of N-H bands can indicate deprotonation and coordination of the hydrazino nitrogen. nih.gov In oxovanadium(IV) complexes, a strong band in the 960-980 cm⁻¹ region is characteristic of the V=O stretching vibration. nih.gov

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of these complexes provide information about the geometry around the metal ion. In the case of paramagnetic complexes, such as those of copper(II) and oxovanadium(IV), d-d transitions can be observed. For instance, oxovanadium(IV) complexes with a square-pyramidal geometry typically exhibit three d-d transitions, although some may be masked by intense charge-transfer bands. nih.gov The electronic spectra of hydrazone ligands themselves show bands corresponding to π→π* and n→π* transitions, which are often shifted upon coordination to a metal ion. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a powerful tool for studying paramagnetic metal complexes, such as those of Cu(II) and oxovanadium(IV) (both d⁹ and d¹ systems, respectively). The EPR spectra provide detailed information about the coordination environment and the nature of the metal-ligand bonds.

For oxovanadium(IV) complexes, the EPR spectra, typically recorded in frozen solutions, often show axial symmetry, which is characteristic of a square-pyramidal geometry. The g and A tensor values can be calculated from the spectra, providing insights into the electronic structure of the complex. pnrjournal.com

Table 1: Representative Spectroscopic Data for Metal Complexes of 2-Hydrazinobenzothiazole Derivatives and Related Hydrazones

| Complex Type | IR (cm⁻¹) ν(C=N) Shift | IR (cm⁻¹) ν(V=O) | UV-Vis λₘₐₓ (nm) (Assignment) | EPR Parameters |

|---|---|---|---|---|

| Ag(I)-Hydrazone | Shift to lower frequency researchgate.net | N/A | Ligand-centered transitions | Diamagnetic |

| Oxovanadium(IV)-Hydrazone | Shift on coordination | ~960-980 nih.gov | ~590 (d-d, b₂→b₁*) nih.gov | Axial spectra (g||, g⊥, A||, A⊥) pnrjournal.com |

| Cu(II)-Hydrazone | Shift on coordination researchgate.net | N/A | d-d transitions | Axial or rhombic spectra (g|| > g⊥ > 2.0023) researchgate.net |

Magnetochemical Studies of Paramagnetic Metal Complexes

Magnetic susceptibility measurements provide valuable information about the electronic state of the metal ions in the complexes and can indicate the presence of magnetic interactions between metal centers in polynuclear complexes.

The magnetic moments of paramagnetic complexes are determined by the number of unpaired electrons. For instance, monomeric Cu(II) complexes with a d⁹ configuration are expected to have a magnetic moment corresponding to one unpaired electron (typically in the range of 1.7-2.2 B.M.). Deviations from the spin-only value can provide information about spin-orbit coupling.

In the case of oxovanadium(IV) complexes (d¹), a magnetic moment corresponding to one unpaired electron is also expected. nih.gov However, in binuclear oxovanadium(IV) complexes where two metal centers are in close proximity, antiferromagnetic coupling can occur, leading to a reduced magnetic moment that is often temperature-dependent. nih.gov This reduction in the magnetic moment is a key indicator of magnetic exchange interactions between the vanadium centers, which can be mediated by bridging ligands. nih.gov

Table 2: Typical Magnetic Moments for Paramagnetic Complexes of 2-Hydrazinobenzothiazole Derivatives and Related Ligands

| Metal Ion | Electronic Configuration | Number of Unpaired Electrons | Expected Magnetic Moment (B.M.) | Observed Range (B.M.) for Related Complexes |

|---|---|---|---|---|

| Cu(II) (mononuclear) | d⁹ | 1 | 1.73 | 1.7 - 2.2 |

| Oxovanadium(IV) (mononuclear) | d¹ | 1 | 1.73 | ~1.73 nih.gov |

| Oxovanadium(IV) (binuclear, antiferromagnetically coupled) | d¹-d¹ | 2 (formally) | Reduced value | <1.73 per V(IV) center nih.gov |

Advanced Computational and Theoretical Investigations of 4 Ethyl 2 Hydrazino 1,3 Benzothiazole and Its Analogues

Density Functional Theory (DFT) Studies for Ground State Properties and Electronic Structure

DFT is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. Theoretical investigations on benzothiazole (B30560) derivatives are often conducted using the B3LYP functional with a basis set like 6-311+G(d,p) or 6-31+G(d,p), which has been shown to yield results in good agreement with experimental data for similar systems. mdpi.comscirp.org

The first step in any computational study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process finds the minimum energy conformation on the potential energy surface. For a molecule like 4-Ethyl-2-hydrazino-1,3-benzothiazole, this would involve analyzing the orientation of the ethyl and hydrazino groups relative to the planar benzothiazole ring system.

Experimental data from a single-crystal X-ray diffraction study of a close analogue, 2-hydrazinyl-4-methyl-1,3-benzothiazole, reveals that the benzothiazole core (the fused benzene (B151609) and thiazole (B1198619) rings) is nearly planar. nih.gov In this analogue, molecules are linked in the crystal structure by intermolecular N—H···N hydrogen bonds. nih.gov A computational geometry optimization for 4-Ethyl-2-hydrazino-1,3-benzothiazole would be expected to produce a similarly planar benzothiazole core. The conformational analysis would focus on the rotational barriers of the C-C bond in the ethyl group and the C-N and N-N bonds of the hydrazino substituent to identify the global minimum energy structure.

Table 1: Representative Optimized Geometrical Parameters of Benzothiazole Analogues (Note: This table is illustrative, based on general findings for benzothiazole derivatives. Specific values for the target compound are not available.)

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C-S (thiazole) | ~1.76 | - |

| C=N (thiazole) | ~1.32 | - |

| C-N (thiazole) | ~1.39 | - |

| N-H (hydrazino) | ~1.02 | - |

| C-S-C (thiazole) | - | ~89.5 |

| C-N=C (thiazole) | - | ~110.8 |

Molecular Electrostatic Potential (MEP) maps are crucial for predicting the reactive behavior of a molecule. They visualize the electrostatic potential on the electron density surface, allowing for the identification of electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. proteobiojournal.com

In studies of benzothiazole and its derivatives, the MEP maps consistently show the most negative potential (red/yellow regions) located around the heteroatoms, particularly the nitrogen atom of the thiazole ring, due to its lone pair of electrons. scirp.orgproteobiojournal.com This region is therefore susceptible to electrophilic attack. The hydrogen atoms of the hydrazino group would exhibit positive potential (blue regions) and would be the primary sites for nucleophilic attack. The ethyl group, being an electron-donating group, would slightly increase the electron density on the benzene portion of the ring system compared to an unsubstituted benzothiazole.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps and Charge Transfer

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. mdpi.com A small energy gap suggests a molecule is more reactive and can be easily excited, which is relevant for applications in electronics and materials science. nih.gov

Table 2: Representative FMO Data for Substituted Benzothiazoles (Note: This table is illustrative, compiled from data on various benzothiazole analogues. mdpi.comsciencepub.net Specific values for the target compound are not available.)

| Compound (Analogue) | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Benzothiazole (BTH) | -6.72 | -1.28 | 5.44 |

| 2-Aminobenzothiazole (B30445) (ABTH) | -6.14 | -1.11 | 5.03 |

| 2-Mercaptobenzothiazole (B37678) (MBTH) | -6.38 | -1.85 | 4.53 |

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation Effects

Natural Bond Orbital (NBO) analysis provides a detailed picture of charge distribution and bonding within a molecule. It examines interactions between filled (donor) and empty (acceptor) orbitals and quantifies their stabilization energy (E(2)). These energies reveal the extent of intramolecular charge transfer, electron delocalization, and hyperconjugative interactions. scirp.org

In a study of benzothiazole derivatives, significant stabilization energies were found for interactions involving the lone pair (LP) orbitals of the nitrogen and sulfur atoms donating into the antibonding π* orbitals of the aromatic system. scirp.org For 4-Ethyl-2-hydrazino-1,3-benzothiazole, NBO analysis would be expected to show strong hyperconjugative interactions, such as:

Donation from the lone pair of the thiazole nitrogen (LP(1) N) into the adjacent π(C-C) and π(C-S) orbitals.

Donation from the lone pairs of the hydrazino nitrogens into the antibonding orbital of the C-N bond connecting the substituent to the ring.

Delocalization of the π-electrons of the fused benzene and thiazole rings.

Prediction and Correlation of Spectroscopic Data (NMR, IR, UV-Vis) with Experimental Results

A powerful application of DFT is the prediction of spectroscopic data, which can be used to confirm the structure of a synthesized compound and assign experimental spectra.

IR Spectroscopy: Theoretical vibrational frequencies can be calculated and are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors, allowing for a direct comparison with experimental FT-IR spectra. kbhgroup.in

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate theoretical ¹H and ¹³C NMR chemical shifts. These calculated values generally show excellent linear correlation with experimental data, aiding in the precise assignment of peaks. mdpi.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate electronic transitions, which correspond to the absorption bands seen in UV-Vis spectra. kbhgroup.in This allows for the assignment of λmax values to specific electronic transitions, such as π→π* or n→π* transitions within the molecule.

For 2-(2-hydrazineyl)thiazole derivatives, studies have shown a good match between TD-DFT computed UV-Visible spectra and experimental results. kbhgroup.in

Theoretical Modelling of Reaction Mechanisms and Energy Profiles

While no studies on the reaction mechanisms of 4-Ethyl-2-hydrazino-1,3-benzothiazole were found, DFT is a potent tool for such investigations. It can be used to map the potential energy surface of a reaction, identifying transition states, intermediates, and activation energies. This provides deep insight into reaction kinetics and thermodynamics. For example, computational studies have been used to predict the metabolic bioactivation of antitumor 2-(4-aminophenyl)benzothiazoles by modeling the formation of reactive intermediates. dtu.dk A similar approach could be used to model the reactivity of the hydrazino group in 4-Ethyl-2-hydrazino-1,3-benzothiazole in various chemical reactions, such as condensation or oxidation.

Non-Linear Optical (NLO) Properties and Materials Design Considerations

The investigation of non-linear optical (NLO) properties in organic molecules has become a significant area of research due to their potential applications in photonics and optoelectronics, including optical switching, data storage, and frequency conversion. google.comresearchgate.net Benzothiazole derivatives, in particular, have emerged as a promising class of materials for NLO applications. researchgate.netnih.gov This is largely attributed to their rigid, planar structure and extensive π-electron conjugated system, which are conducive to large molecular hyperpolarizabilities. nih.gov

Computational quantum chemistry, especially Density Functional Theory (DFT), serves as a powerful tool for predicting and understanding the NLO response of these molecules. tandfonline.commdpi.comnih.govresearchgate.net The key parameters of interest are the first-order hyperpolarizability (β) and the third-order hyperpolarizability (γ), which quantify the second- and third-order NLO response, respectively. tandfonline.combohrium.com A high β value is a prerequisite for second-harmonic generation (SHG), while a large γ value is indicative of a strong third-order NLO response, relevant for applications like two-photon absorption. tandfonline.com

For a molecule to exhibit a significant second-order NLO response (a large β value), it must possess a non-centrosymmetric charge distribution. bohrium.com This is often achieved in "push-pull" systems, where an electron-donating group (D) and an electron-accepting group (A) are connected by a π-conjugated bridge. In the case of 4-Ethyl-2-hydrazino-1,3-benzothiazole, the hydrazino group (-NHNH2) at the 2-position can act as an electron-donating group, while the benzothiazole core itself can function as an electron-accepting moiety. The ethyl group at the 4-position, being a weak electron-donating group, can further modulate the electronic properties of the π-system. The intramolecular charge transfer (ICT) from the donor to the acceptor through the π-bridge is a key factor governing the magnitude of the NLO response.

Table 1: Calculated NLO Properties of Selected Benzothiazole Derivatives

| Compound | Method | Basis Set | β₀ (esu) | γ (a.u.) | Reference |

| (E)-2-(4-(dimethylamino)styryl)-3-methylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate (B104242) (DABT) | DFT | VASP/ATK | ~117 x 10⁻³⁰ | - | bohrium.com |

| Schiff base compound 3 | TD-CAM-B3LYP | 6-311G | - | 46.67 x 10⁴ | tandfonline.com |

| Schiff base compound 7 | TD-CAM-B3LYP | 6-311G | - | 124.15 x 10⁴ | tandfonline.com |

| Benzothiazole derivative with CF₃ group | DFT | - | 3825.91 Hartree | - | mdpi.com |

| Benzothiazole derivative with –OCH₃ group | DFT | - | 153.51 Hartree | - | mdpi.com |

Note: The values presented are for comparative purposes and were obtained using different computational methods and basis sets, which can influence the results. Conversion factors: 1 a.u. of β ≈ 8.639 x 10⁻³³ esu; 1 Hartree = 1 a.u. of energy.

Materials Design Considerations

The design of novel NLO materials based on the 4-Ethyl-2-hydrazino-1,3-benzothiazole scaffold would involve several key considerations:

Enhancement of Intramolecular Charge Transfer (ICT): The NLO response can be amplified by increasing the electron-donating strength of the substituent at the 2-position or by introducing electron-withdrawing groups at other positions on the benzothiazole ring to enhance the "push-pull" character. For example, replacing the hydrazino group with a stronger donor like a dimethylamino group, or adding a nitro group to the benzene ring of the benzothiazole core, would likely increase the β value.

Extension of π-Conjugation: Extending the π-conjugated system is a well-established strategy for increasing hyperpolarizability. nih.gov This could be achieved by introducing a conjugated linker, such as a styryl or ethynyl (B1212043) group, between the benzothiazole core and the hydrazino group, or by fusing additional aromatic rings to the benzothiazole system.

Molecular Symmetry: For second-order NLO applications, it is crucial to design molecules that crystallize in non-centrosymmetric space groups. bohrium.com The presence of the ethyl group in 4-Ethyl-2-hydrazino-1,3-benzothiazole may help to disrupt intermolecular interactions that favor centrosymmetric packing.

Third-Order NLO Properties: For applications requiring a high third-order NLO response, the focus shifts to enhancing the third-order polarizability (γ). This is often achieved in molecules with a high degree of π-electron delocalization and symmetric charge distribution, such as D-A-D or A-D-A structures. nih.gov The 4-Ethyl-2-hydrazino-1,3-benzothiazole scaffold could be a building block for such structures.

Thermal and Photochemical Stability: Practical NLO materials must exhibit good thermal and photochemical stability. researchgate.net Benzothiazole derivatives are known for their robust nature, which is an advantage for materials design. researchgate.net

Structure Activity Relationship Sar Studies of 2 Hydrazinobenzothiazole Derivatives

Elucidating the Influence of Benzothiazole (B30560) Ring Substituents on Biological Potency

The nature and position of substituents on the benzothiazole ring play a pivotal role in modulating the biological activity of 2-hydrazinobenzothiazole (B1674376) derivatives. SAR studies have demonstrated that altering the electronic and steric properties of the benzene (B151609) portion of the scaffold can significantly impact potency.